molecular formula C13H14FNO3S B2610561 3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide CAS No. 1798673-73-0

3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide

Cat. No.: B2610561
CAS No.: 1798673-73-0
M. Wt: 283.32
InChI Key: KZEFIQPXXMWMSY-UHFFFAOYSA-N
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Description

3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, furan, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-3-yl propan-2-ylamine intermediate, which is then reacted with a benzenesulfonyl chloride derivative in the presence of a base to form the desired sulfonamide compound. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while substitution reactions can produce a variety of fluorine-substituted analogs .

Scientific Research Applications

3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide
  • 3-chloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide
  • 3-fluoro-N-(1-(thiophene-3-yl)propan-2-yl)benzenesulfonamide

Uniqueness

3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The furan ring also contributes to its distinct electronic properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-fluoro-N-[1-(furan-3-yl)propan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO3S/c1-10(7-11-5-6-18-9-11)15-19(16,17)13-4-2-3-12(14)8-13/h2-6,8-10,15H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEFIQPXXMWMSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NS(=O)(=O)C2=CC=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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